![molecular formula C20H19F3N2O3 B6562617 N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091112-57-0](/img/structure/B6562617.png)
N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide, often referred to as DFE, is a synthetic molecule which has been studied for its potential applications in the fields of medicine and science. DFE has been found to be particularly useful in the synthesis of other compounds, and is also known for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
Scientific Research Applications
DFE has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile, as well as for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of DFE is not fully understood. However, it is believed that the molecule acts as a catalyst for certain reactions, allowing for the synthesis of other compounds. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. It is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFE are not fully understood. However, it is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
DFE has several advantages and limitations when used in laboratory experiments. One of the main advantages of DFE is its ability to act as a catalyst for certain reactions, which can be used to synthesize other compounds. Additionally, DFE has been found to be particularly useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. However, one of the main limitations of DFE is its toxicity, which can be dangerous if not handled properly. Additionally, DFE has been found to be unstable in certain conditions, such as high temperatures or in the presence of certain chemicals.
Future Directions
The potential future directions of DFE are numerous. One potential direction is to further study the molecule’s mechanism of action and biochemical and physiological effects in order to better understand its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential use of DFE in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. Finally, further research could be done to explore the potential use of DFE as a catalyst for certain reactions, such as the synthesis of other compounds.
Synthesis Methods
DFE can be synthesized using a variety of methods. One of the most common methods involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with a nitroaromatic compound, such as 3,4-difluorobenzonitrile. The reaction of these two compounds produces a difluorophenyl ester, which is then reacted with an amine, such as ethylenediamine, to form the desired DFE molecule.
properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c21-14-3-1-13(2-4-14)20(7-9-28-10-8-20)12-24-18(26)19(27)25-15-5-6-16(22)17(23)11-15/h1-6,11H,7-10,12H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVMXOQVLJJCJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.